4-Hydroxycyclohexanecarbohydrazide

Description

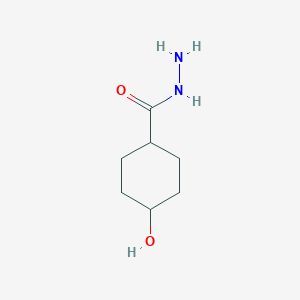

Structure

2D Structure

3D Structure

Properties

CAS No. |

17419-82-8 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-hydroxycyclohexane-1-carbohydrazide |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h5-6,10H,1-4,8H2,(H,9,11) |

InChI Key |

HRGOELITFMKPRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)NN)O |

Origin of Product |

United States |

Advanced Mechanistic Studies on the Chemical Transformations of 4 Hydroxycyclohexanecarbohydrazide

Reactivity of the Hydrazide Functionality

The hydrazide group (–CONHNH2) is a versatile functional group that participates in a variety of chemical reactions. Its reactivity stems from the nucleophilic nature of the terminal nitrogen atom and the electrophilic character of the carbonyl carbon.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including hydrazides. libretexts.orgyoutube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comyoutube.com For 4-Hydroxycyclohexanecarbohydrazide, this pathway allows for the synthesis of various N-substituted derivatives.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the hydrazide. This is typically an addition-elimination process. masterorganicchemistry.com The reactivity of the hydrazide in these substitutions is generally lower than that of more reactive acyl derivatives like acyl chlorides or anhydrides. libretexts.orgchadsprep.com This is due to the electron-donating effect of the adjacent amino group, which reduces the electrophilicity of the carbonyl carbon.

| Reactant | Product Type | Significance |

| Acyl Halides | N,N'-Diacylhydrazines | Precursors for heterocyclic synthesis |

| Anhydrides | N-Acylhydrazides | Intermediates in drug synthesis |

| Isocyanates | Semicarbazides | Building blocks for pharmaceuticals |

This table summarizes common nucleophilic acyl substitution reactions involving hydrazides.

Research has shown that these substitution reactions are crucial for creating more complex molecules with potential biological activity. The resulting N-substituted derivatives can serve as intermediates for further chemical transformations.

A hallmark reaction of the hydrazide functionality is its condensation with aldehydes and ketones to form hydrazones. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The formation of hydrazones from this compound and various carbonyl compounds is a well-established synthetic route. nih.govresearchgate.net These reactions are often catalyzed by a small amount of acid. The resulting hydrazones are characterized by the presence of the azomethine (-C=N-) functional group. researchgate.net

Table of Representative Hydrazone Synthesis from Hydrazides

| Hydrazide Reactant | Carbonyl Reactant | Product Hydrazone | Reference |

| 4-Hydroxybenzoic acid hydrazide | Various substituted benzaldehydes | A series of hydrazide-hydrazones | nih.gov |

| Isonicotinic acid hydrazide | 2,3-Dihydroxybenzaldehyde | (E)-N'-(2,3-dihydroxybenzylidene)isonicotinohydrazide | researchgate.net |

| 2-Aminobenzoic acid hydrazide | 2,4-Dihydroxybenzaldehyde | (E)-2-amino-N'-(2,4-dihydroxybenzylidene)benzohydrazide | researchgate.net |

| Cyanoacetylhydrazine | α-bromo(4-methoxyacetophenone) | Hydrazide-hydrazone derivative | researchgate.net |

This interactive table provides examples of hydrazone synthesis from different hydrazides and carbonyl compounds, showcasing the versatility of this reaction.

The hydrazones derived from this compound are of significant interest due to their potential applications in medicinal chemistry and materials science.

The hydrazide functionality serves as a key precursor for the synthesis of various five-membered heterocyclic rings, most notably oxadiazoles (B1248032) and triazoles. chemistryjournal.netimpactfactor.org These cyclization reactions typically involve the reaction of the hydrazide with a suitable one- or two-carbon synthon, followed by an intramolecular condensation and dehydration or other elimination step.

Oxadiazole Formation: 1,3,4-Oxadiazoles can be synthesized from hydrazides through several methods. A common approach involves the reaction of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride) followed by cyclodehydration. nih.govmdpi.com Dehydrating agents such as phosphorus oxychloride or polyphosphoric acid are often employed to facilitate the ring closure. nih.gov An alternative route involves the reaction of hydrazides with carbon disulfide in the presence of a base to form an intermediate that can be further cyclized. chemistryjournal.net

Triazole Formation: 1,2,4-Triazoles can also be prepared from hydrazides. chemistryjournal.netnih.gov One common method is the reaction of an acid hydrazide with a thiosemicarbazide, followed by cyclization. chemistryjournal.netimpactfactor.org Another approach involves the reaction of a hydrazide with an isothiocyanate, followed by cyclodesulfurization. luxembourg-bio.com The resulting triazole ring can be further substituted to generate a library of compounds. rsc.orgnih.govorgsyn.org

| Heterocycle | Synthetic Precursors from Hydrazide | Key Reagents |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Phosphorus oxychloride, Polyphosphoric acid |

| 1,2,4-Triazole | Thiosemicarbazide derivative | Base, Heat |

| 1,2,4-Triazole | Acylthiosemicarbazide | Isothiocyanates, TBTU |

This table outlines the general pathways for the synthesis of oxadiazoles and triazoles from hydrazide precursors.

The synthesis of these heterocyclic systems from this compound provides access to a wide range of compounds with diverse chemical and biological properties.

Reactivity of the Hydroxyl Group on the Cyclohexane (B81311) Ring

The hydroxyl (-OH) group on the cyclohexane ring of this compound also plays a crucial role in its chemical behavior, primarily through hydrogen bonding and its potential for derivatization.

The hydroxyl group is a potent hydrogen bond donor, and the nitrogen and oxygen atoms of the hydrazide moiety are hydrogen bond acceptors. purdue.eduyoutube.comkhanacademy.org This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. libretexts.orglibretexts.org

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl proton and one of the nitrogen or oxygen atoms of the hydrazide group, leading to the formation of a cyclic conformation. libretexts.orgnih.gov The strength of this interaction depends on the stereochemistry of the cyclohexane ring and the relative orientation of the functional groups. osti.govnih.gov The presence of an intramolecular hydrogen bond can significantly influence the molecule's conformation and its physical and chemical properties. nih.govunito.it

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds occur when the hydroxyl group of one molecule interacts with the hydrazide group of a neighboring molecule, or vice versa. libretexts.orgnih.govrsc.org These interactions can lead to the formation of extended networks in the solid state, influencing crystal packing and melting point. nih.gov In solution, intermolecular hydrogen bonding can affect solubility and viscosity. libretexts.org

| Type of Hydrogen Bond | Interacting Groups | Consequence |

| Intramolecular | -OH and -CONHNH2 (same molecule) | Stabilized conformation, potential for altered reactivity |

| Intermolecular | -OH (one molecule) and -CONHNH2 (another molecule) | Formation of dimers or extended networks, influences physical properties |

This table summarizes the types of hydrogen bonding possible for this compound and their potential effects.

The hydroxyl group on the cyclohexane ring can undergo reactions typical of alcohols, such as esterification and etherification. These reactions provide a means to further modify the structure of this compound and introduce new functionalities.

Esterification: The hydroxyl group can be esterified by reacting it with a carboxylic acid or a more reactive derivative like an acyl chloride or anhydride, typically in the presence of an acid or a coupling agent. orgsyn.orgmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate ester formation under milder conditions. orgsyn.orgnih.gov

Etherification: Etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction would introduce an ether linkage at the 4-position of the cyclohexane ring.

These derivatization reactions of the hydroxyl group, in conjunction with the reactions of the hydrazide moiety, allow for the creation of a wide array of new compounds based on the this compound scaffold. nih.gov

Oxidation Pathways of the Secondary Alcohol

The secondary alcohol group in this compound is a key functional group that can undergo oxidation to yield the corresponding ketone, 4-oxocyclohexanecarbohydrazide. The oxidation of a secondary alcohol involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom bearing the hydroxyl group. khanacademy.org This process can be achieved using a variety of oxidizing agents, and the reaction mechanism is well-understood. khanacademy.org Secondary alcohols are typically oxidized to ketones, and the reaction does not proceed further to form carboxylic acids. chemistrysteps.comlibretexts.org

Common oxidizing agents for this transformation include chromium-based reagents, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.orglibretexts.org Other methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and Dess-Martin periodinane (DMP) oxidation. chemistrysteps.com

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. libretexts.org The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent. Subsequently, a base, which can be a water molecule or another species in the reaction mixture, abstracts the proton from the carbon attached to the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of the chromium species. khanacademy.orglibretexts.org

The choice of oxidizing agent can be influenced by the presence of other functional groups in the molecule. In the case of this compound, the hydrazide moiety is also susceptible to oxidation. Therefore, milder and more selective oxidizing agents may be preferred to avoid undesired side reactions.

| Oxidizing Agent | Typical Reaction Conditions | Expected Product | Notes |

|---|---|---|---|

| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, acetone | 4-Oxocyclohexanecarbohydrazide | Strong oxidizing agent; may lead to side reactions with the hydrazide group. libretexts.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 4-Oxocyclohexanecarbohydrazide | Milder and more selective; often used to prevent over-oxidation. chemistrysteps.comlibretexts.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 4-Oxocyclohexanecarbohydrazide | Avoids the use of heavy metals; performed at low temperatures. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 4-Oxocyclohexanecarbohydrazide | Mild conditions and high efficiency. chemistrysteps.com |

Stereochemical Considerations in Cyclohexane-Based Hydrazides

The stereochemistry of the cyclohexane ring in this compound plays a profound role in its physical properties and chemical reactivity. The spatial arrangement of the hydroxyl and carbohydrazide (B1668358) substituents dictates the molecule's preferred conformation and influences the stereochemical outcome of its reactions.

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. libretexts.org In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. libretexts.org The interconversion between two chair conformations, known as ring-flipping, results in the exchange of axial and equatorial positions. masterorganicchemistry.com

For a monosubstituted cyclohexane, the conformation with the substituent in the equatorial position is generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.org In disubstituted cyclohexanes like this compound, the relative stability of the conformers depends on the steric bulk of both substituents. studysmarter.co.ukopenstax.org The molecule can exist as cis and trans diastereomers.

In the trans isomer, the substituents are on opposite sides of the ring. In one chair conformation, both substituents can be in equatorial positions (diequatorial), while in the ring-flipped conformer, both would be in axial positions (diaxial). The diequatorial conformation is significantly more stable.

In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent will be in an axial position and the other in an equatorial position (axial-equatorial). Ring-flipping interconverts the two axial-equatorial conformers. The preferred conformation will be the one where the larger substituent occupies the equatorial position. libretexts.org Generally, the steric demand of a carbohydrazide group is greater than that of a hydroxyl group.

| Isomer | Conformation | Substituent Positions | Relative Stability |

|---|---|---|---|

| trans-4-Hydroxycyclohexanecarbohydrazide | Chair 1 | -OH (eq), -CONHNH₂ (eq) | More Stable |

| Chair 2 | -OH (ax), -CONHNH₂ (ax) | Less Stable | |

| cis-4-Hydroxycyclohexanecarbohydrazide | Chair 1 | -OH (ax), -CONHNH₂ (eq) | More Stable (assuming -CONHNH₂ is larger) |

| Chair 2 | -OH (eq), -CONHNH₂ (ax) | Less Stable (assuming -CONHNH₂ is larger) |

The stereochemical orientation of the hydroxyl and carbohydrazide groups has a significant impact on the stereoselectivity of derivatization reactions. The accessibility of a functional group for a reaction often depends on whether it is in an axial or equatorial position. Equatorial substituents are generally more sterically accessible to incoming reagents than the more hindered axial substituents. spcmc.ac.in

Furthermore, the existing stereocenters in this compound can direct the stereochemical outcome of reactions at the functional groups, a phenomenon known as diastereoselectivity. For example, if a chiral reagent is used to derivatize the hydroxyl or hydrazide group, the product distribution may be different for the cis and trans isomers, reflecting the influence of the cyclohexane ring's stereochemistry.

The principles of stereoselectivity in cyclic systems, such as the preference for anti-periplanar arrangements in elimination reactions, are also relevant. chemistrysteps.comlibretexts.org While not a derivatization, if the hydroxyl group were converted to a good leaving group, its subsequent elimination would be highly dependent on the availability of an anti-periplanar proton, which is dictated by the conformational equilibrium of the ring.

| Reactant Isomer | Reacting Group Position (in stable conformer) | Hypothetical Derivatization Reaction | Expected Relative Rate/Outcome |

|---|---|---|---|

| trans-4-Hydroxycyclohexanecarbohydrazide | -CONHNH₂ (equatorial) | Acylation of the hydrazide | Relatively fast due to high accessibility of the equatorial group. |

| cis-4-Hydroxycyclohexanecarbohydrazide | -CONHNH₂ (equatorial) | Acylation of the hydrazide | Rate may be influenced by the proximity of the axial hydroxyl group. |

| trans-4-Hydroxycyclohexanecarbohydrazide | -OH (equatorial) | Esterification | Generally proceeds readily. |

| cis-4-Hydroxycyclohexanecarbohydrazide | -OH (axial) | Esterification | May be slower due to steric hindrance from axial hydrogens. |

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxycyclohexanecarbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique in organic chemistry for the detailed determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number of distinct proton environments and their neighboring protons within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity), arising from spin-spin coupling, reveals the number of adjacent protons.

For 4-Hydroxycyclohexanecarbohydrazide, the ¹H NMR spectrum provides key information for its structural verification. The presence of both cis and trans isomers further complicates the spectrum, often resulting in overlapping signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.6 (cis), ~4.0 (trans) | m | 1H | CH-OH |

| 2 | ~2.2 (trans), ~2.5 (cis) | m | 1H | CH-C=O |

| 3 | 1.80-2.00 | m | 4H | Cyclohexyl CH₂ (axial) |

| 4 | 1.20-1.40 | m | 4H | Cyclohexyl CH₂ (equatorial) |

| 5 | ~4.25 | br s | 2H | -NH₂ |

| 6 | ~8.90 | br s | 1H | -NH- |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The 'm' denotes a multiplet, and 'br s' indicates a broad singlet. The assignments for the cyclohexyl protons are complex due to conformational isomers.

The signals for the protons on the cyclohexane (B81311) ring appear as complex multiplets due to the conformational flexibility of the ring and the presence of cis and trans isomers. The protons attached to the carbons bearing the hydroxyl and carbohydrazide (B1668358) groups (CH-OH and CH-C=O) are typically found at distinct chemical shifts. The broad singlets for the -NH₂ and -NH- protons are characteristic and their chemical shifts can be influenced by solvent and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-OH | ~70 |

| C-C=O | ~45 |

| Cyclohexyl C (adjacent to C-OH) | ~35 |

| Other Cyclohexyl C | 25-30 |

The carbonyl carbon (C=O) of the hydrazide group is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbon atom attached to the hydroxyl group (C-OH) will also be significantly deshielded. The remaining carbons of the cyclohexane ring will appear at higher fields.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Spectral Assignment

While 1D NMR provides fundamental structural information, complex molecules like this compound often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the CH-OH proton and its adjacent ring protons, as well as between the CH-C=O proton and its neighbors. This helps to trace the connectivity within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This would definitively assign which protons are attached to which carbons in the cyclohexane ring and at the C-OH and C-C=O positions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Confirmation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (hydrazide) | Stretching | 3200-3400 (medium) |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (amide I) | Stretching | 1630-1680 (strong) |

| N-H (amide II) | Bending | 1510-1570 |

| C-O | Stretching | 1050-1150 |

| C-N | Stretching | 1020-1250 |

The broad O-H stretching band is a hallmark of the hydroxyl group. The N-H stretching vibrations of the hydrazide moiety would also be prominent. The strong absorption of the C=O group (Amide I band) is one of the most characteristic peaks in the spectrum.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar or symmetric bonds often show strong Raman signals, while they may be weak or absent in the FTIR spectrum.

For this compound, a Raman spectrum would provide additional structural confirmation.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (amide I) | Stretching | 1630-1680 |

| C-C (ring) | Stretching | 800-1200 |

| C-N | Stretching | 1020-1250 |

The C-H and C-C vibrations of the cyclohexane ring are often strong in the Raman spectrum, providing a clear signature of the aliphatic core. The C=O stretch would also be observable, though its intensity can vary. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, strengthening the structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and, through fragmentation, offers clues to the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units. libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, a task that is often impossible with standard low-resolution mass spectrometry. wikipedia.org For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₄N₂O₂.

The instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, can resolve ions with very similar nominal masses, providing confidence in the elemental composition. libretexts.orgyoutube.com The high mass accuracy and the analysis of the relative isotopic abundances of elements like carbon and nitrogen further validate the proposed formula. wikipedia.org

Interactive Data Table: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

| C₇H₁₄N₂O₂ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 159.11280 |

| C₇H₁₄N₂O₂ | ¹³C (1 atom) | 160.11616 |

| C₇H₁₄N₂O₂ | ¹⁵N (1 atom) | 160.10984 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. msu.edunih.gov The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. libretexts.org

For this compound, key fragmentation pathways would be predicted based on the functional groups present: the hydroxyl group, the cyclohexyl ring, and the carbohydrazide moiety.

α-Cleavage: The bonds adjacent to the carbonyl group (C=O) and the nitrogen atoms are susceptible to cleavage. libretexts.orgmiamioh.edu Loss of the •NHNH₂ radical (mass 31) or the •CONHNH₂ radical (mass 59) would be expected.

Cyclohexane Ring Fragmentation: The cyclohexyl ring can undergo characteristic fragmentation, often involving the loss of ethene (C₂H₄, mass 28) after initial ring-opening. cas.cn This leads to a series of fragment ions separated by 14 mass units (CH₂). libretexts.org

Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, mass 18) from the molecular ion a common fragmentation pathway, particularly under thermal or energetic ionization conditions.

Analysis of these patterns allows for the differentiation of isomers. For instance, the position of the hydroxyl group on the cyclohexane ring (e.g., 4-hydroxy vs. 3-hydroxy or 2-hydroxy) would influence the fragmentation cascade, leading to unique mass spectra that can distinguish between these positional isomers.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [M - H₂O]⁺ | Loss of water from the hydroxyl group | 140 |

| [M - •NHNH₂]⁺ | α-cleavage at the carbonyl-nitrogen bond | 127 |

| [M - •CONHNH₂]⁺ | Cleavage of the bond between the ring and carbonyl group | 99 |

| [C₆H₁₀OH]⁺ | Loss of the carbohydrazide radical | 99 |

| [C₄H₅O]⁺ | Ring fragmentation and subsequent losses | 69 |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The first step in this process is growing a high-quality single crystal. numberanalytics.com

Obtaining a single crystal suitable for X-ray diffraction—typically well-ordered and 0.1-0.3 mm in each dimension—is often the most challenging step. rsc.org For a small organic molecule like this compound, several common techniques can be employed. wikipedia.org The goal is to allow the molecules to transition slowly from a disordered state (in solution or vapor) to a highly ordered crystalline lattice. youtube.com

Common crystallization methods include:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent. The container is covered in a way that allows the solvent to evaporate very slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting slow crystal growth. rsc.orguni-marburg.de

Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down very slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. uni-marburg.de

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent's vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. numberanalytics.comntu.edu.sg

Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. rsc.org Diffusion occurs slowly at the interface between the two liquids, creating a narrow zone of supersaturation where crystals can form. ntu.edu.sg

The choice of solvent is critical and often determined empirically. For this compound, polar solvents capable of hydrogen bonding would likely be effective. youtube.com

Interactive Data Table: Common Crystal Growth Techniques

| Technique | Principle | Key Variables |

| Slow Evaporation | Gradually increasing concentration to achieve supersaturation. uni-marburg.de | Solvent choice, temperature, aperture of the container. uni-marburg.de |

| Slow Cooling | Decreasing solubility by slowly reducing temperature. uni-marburg.de | Solvent system, cooling rate, initial concentration. |

| Vapor Diffusion | Reducing solubility by slow diffusion of an anti-solvent vapor. numberanalytics.com | Solvent/anti-solvent pair, temperature, container setup. |

| Layering | Creating a diffusion interface between a solution and an anti-solvent. rsc.org | Solvent/anti-solvent pair, density difference, careful setup to avoid mixing. |

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. wikipedia.org The process from data collection to final structure involves several computational steps. portlandpress.com

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations. This ensures that a comprehensive dataset of reflections is measured. portlandpress.comnih.gov

Data Processing:

Indexing: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal system. portlandpress.com

Integration: The intensity of each diffraction spot is measured from the images. portlandpress.comnih.gov

Scaling and Merging: The intensities from all images are scaled to a common reference frame and merged to create a single file of unique reflections with their corresponding intensities. portlandpress.com

Phase Determination: The measured intensities represent the amplitudes of the diffracted waves, but the phase information is lost during the experiment (the "phase problem"). wikipedia.org For small molecules like this compound, the phase problem is typically solved using direct methods. This mathematical approach uses statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates. wikipedia.org

Structure Refinement: An initial electron density map is calculated using the measured amplitudes and the estimated phases. This map is used to build an initial atomic model. The model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. numberanalytics.com

The final refined structure provides a detailed picture of the molecule, including the conformation of the cyclohexane ring and the network of intermolecular hydrogen bonds involving the hydroxyl and hydrazide groups.

Structure Refinement and Interpretation of Molecular Conformation and Intermolecular Interactions

While a definitive crystal structure for this compound is not publicly available, a detailed analysis of its probable molecular conformation and intermolecular interactions can be inferred from the well-documented structural chemistry of its constituent functional groups: the 4-hydroxycyclohexane ring and the carbohydrazide moiety. This section will, therefore, discuss the expected structural features based on crystallographic data from analogous compounds.

The refinement of a crystal structure, a process that would follow successful X-ray diffraction experiments, involves minimizing the difference between observed and calculated diffraction patterns. This is typically achieved through full-matrix least-squares methods on F², which refines atomic coordinates, and thermal parameters. nih.gov For a molecule like this compound, all non-hydrogen atoms would be refined anisotropically, while hydrogen atoms, particularly those involved in hydrogen bonding (O-H and N-H), would be located in a difference Fourier map and refined isotropically. nih.govosti.gov

Molecular Conformation

The conformational landscape of this compound is dominated by the stereochemistry of the cyclohexane ring. Like most substituted cyclohexanes, it is expected to adopt a chair conformation to minimize angular and torsional strain. nih.govresearchgate.net The two substituents, the hydroxyl (-OH) group and the carbohydrazide (-CONHNH₂) group, can be arranged in either a cis or trans relationship, leading to different conformational preferences.

In a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. The most stable conformation is the one where both bulky groups are in the equatorial position (e,e). libretexts.org This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in the axial position. libretexts.orgsapub.org The alternative diaxial conformation (a,a) would be significantly less stable due to severe steric clashes. libretexts.orgspcmc.ac.in

For a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is equatorial (a,e). libretexts.orgspcmc.ac.in The ring can flip, interconverting the axial and equatorial positions. The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.org The relative steric bulk of the hydroxyl and carbohydrazide groups would determine the preferred conformation.

The carbohydrazide moiety itself is non-planar. wikipedia.org The planarity is disrupted by the pyramidal nature of the nitrogen atoms, indicating weaker C-N π-bonding. wikipedia.org Rotation around the C-N and N-N bonds allows for further conformational flexibility.

Table 1: Predicted Conformational Analysis of this compound Isomers

| Isomer | Substituent Orientation | Most Stable Conformation | Rationale |

| trans | (1e, 4e) or (1a, 4a) | Diequatorial (e,e) | Minimizes 1,3-diaxial steric strain for both substituents. libretexts.org |

| cis | (1a, 4e) or (1e, 4a) | Equatorial-Axial (e,a) | The bulkier of the two substituents will preferentially occupy the equatorial position to reduce steric hindrance. libretexts.org |

Intermolecular Interactions

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. nih.gov The hydroxyl group and the carbohydrazide moiety provide multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (C=O, -NH, -NH₂, -OH). tandfonline.comontosight.ai These interactions are crucial in forming stable, three-dimensional supramolecular structures. mdpi.com

Hydrazide derivatives are well-known for forming robust hydrogen-bonded networks, often involving N-H···O and N-H···N interactions. osti.govtandfonline.com These can lead to the formation of dimers, chains, or more complex architectures. nih.govtandfonline.com For instance, in some hydrazide crystal structures, molecules are linked into anti-parallel or parallel arrangements to facilitate close contact for hydrogen bonding. tandfonline.com

The orientation of the hydroxyl group on the cyclohexane ring (axial vs. equatorial) significantly influences its hydrogen-bonding capacity. Studies on substituted cyclohexanols have shown that equatorial hydroxyl groups tend to form more hydrogen bonds on average than axial ones. rsc.orgrsc.org This is attributed to the greater steric accessibility of the equatorial position, which allows for easier approach by neighboring molecules. rsc.orgrsc.org

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Significance |

| O-H (hydroxyl) | O=C (carbonyl) | Strong | A primary interaction linking molecules. |

| O-H (hydroxyl) | N (amino/imino) | Strong | Contributes to the formation of extended networks. |

| N-H (hydrazide) | O (hydroxyl) | Strong | Further stabilizes the crystal lattice. |

| N-H (hydrazide) | O=C (carbonyl) | Strong | A common motif in hydrazide crystal structures. tandfonline.com |

| N-H (hydrazide) | N (amino/imino) | Moderate | Can lead to the formation of dimers or chains. osti.gov |

Theoretical and Computational Investigations on 4 Hydroxycyclohexanecarbohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. nih.govuwo.ca These methods, rooted in the principles of quantum mechanics, solve the electronic Schrödinger equation to predict a wide range of molecular properties from first principles, without reliance on empirical data. wikipedia.org For a molecule like 4-Hydroxycyclohexanecarbohydrazide, these calculations can reveal insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. rsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from its spatially dependent electron density. researchgate.net This approach is exceptionally well-suited for investigating the electronic structure, reactivity, and spectroscopic properties of organic molecules like this compound.

A DFT study would begin with the geometry optimization of the molecule to find its most stable three-dimensional structure. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy. For this compound, this would include establishing the preferred conformation of the cyclohexane (B81311) ring (e.g., chair or boat) and the orientation of the hydroxyl and carbohydrazide (B1668358) substituents.

Once the optimized structure is obtained, DFT can be used to calculate key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. These calculations would identify the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) spectrum of this compound. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral peaks, aiding in experimental characterization. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts provides valuable data for structural elucidation. kit.edu Time-dependent DFT (TD-DFT) can be employed to simulate electronic excitation energies, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net

Illustrative Data from a Hypothetical DFT Study:

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

Table 1: Hypothetical electronic properties of this compound calculated using DFT. These values are illustrative and represent the type of data generated in a computational study.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3450 | Hydroxyl |

| N-H Stretch (asymmetric) | 3350 | Hydrazide |

| N-H Stretch (symmetric) | 3280 | Hydrazide |

| C=O Stretch (Amide I) | 1670 | Hydrazide |

| N-H Bend (Amide II) | 1580 | Hydrazide |

Table 2: A selection of predicted infrared vibrational frequencies for key functional groups in this compound. Such data is used to interpret experimental IR spectra.

Ab Initio Methods for High-Accuracy Energetic and Thermochemical Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants. wikipedia.org Unlike DFT, which relies on approximations for the exchange-correlation functional, high-level ab initio methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can systematically approach the exact solution of the Schrödinger equation, offering very high accuracy, albeit at a greater computational cost. researchgate.net

These methods are particularly valuable for obtaining precise energetic and thermochemical data. researchgate.net For this compound, ab initio calculations would be the gold standard for determining its standard enthalpy of formation, Gibbs free energy of formation, and heat capacity. Such data is critical for understanding the molecule's thermodynamic stability and its behavior in chemical equilibria.

Ab initio methods are also essential for studying reaction energetics with high confidence. For instance, they can be used to calculate the energy difference between various stereoisomers (e.g., cis/trans isomers) or conformers of this compound to a high degree of accuracy, establishing their relative stabilities. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and intermolecular interactions. windows.net

For a flexible molecule like this compound, MD simulations are indispensable for exploring its conformational landscape. kit.edu The cyclohexane ring can exist in various conformations, such as the stable chair form and higher-energy boat and twist-boat forms. The orientation of the axial and equatorial substituents is also subject to change. An MD simulation would track the transitions between these different conformations, revealing the energy barriers between them and the probability of finding the molecule in a particular state at a given temperature. nih.govresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States of Chemical Transformations

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, one could computationally investigate various transformations, such as its synthesis, oxidation, or participation in condensation reactions. Using methods like DFT, one can calculate the geometries and energies of the transition states—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate.

These studies can distinguish between competing reaction pathways by comparing their activation energies. For example, in a reaction involving the hydroxyl group versus the hydrazide group, computational analysis could predict which site is more reactive under specific conditions. This level of mechanistic detail is often difficult to obtain through experimental means alone.

In Silico Design and Screening of Novel this compound Analogues

In silico (computer-based) techniques are revolutionizing the process of drug discovery and materials science by enabling the rapid design and evaluation of new molecules. researchgate.netnih.gov Starting with a parent structure like this compound, novel analogues can be designed by modifying its functional groups or scaffold. nih.gov

The process often begins with creating a virtual library of analogues. For instance, one might replace the hydroxyl group with other functional groups (e.g., methoxy, amino) or add substituents to the cyclohexane ring. These virtual compounds can then be subjected to high-throughput screening using computational tools. researchgate.netrsc.org

Molecular docking, a key in silico technique, can predict how these analogues might bind to a specific biological target, such as an enzyme's active site. nih.gov This involves calculating the binding affinity and analyzing the intermolecular interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the protein. nih.gov Analogues with promising docking scores can be prioritized for synthesis and experimental testing. Furthermore, computational methods can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these new molecules, helping to identify candidates with good drug-like characteristics early in the design process. nih.gov This in silico approach significantly accelerates the discovery of new lead compounds by focusing laboratory efforts on the most promising candidates. researchgate.net

Advanced Synthetic Strategies for Functionalized 4 Hydroxycyclohexanecarbohydrazide Derivatives

Design and Synthesis of N'-Substituted Hydrazide Derivatives through Condensation Reactions

The carbohydrazide (B1668358) group is a key functional handle for derivatization, most commonly through condensation reactions with various carbonyl compounds to form N'-substituted hydrazones. This reaction is typically straightforward and allows for the introduction of a wide array of substituents, thereby modulating the electronic and steric properties of the final molecule.

The general reaction involves the acid-catalyzed condensation of 4-hydroxycyclohexanecarbohydrazide with an aldehyde or ketone. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N'-acylhydrazone. The choice of the carbonyl compound is critical in defining the functionality of the resulting derivative. For instance, the incorporation of aromatic or heteroaromatic aldehydes can introduce moieties capable of participating in π-π stacking or hydrogen bonding, which can be crucial for biological activity.

Detailed research findings have demonstrated the successful synthesis of various N'-substituted hydrazide derivatives from analogous carbohydrazides. While specific data for this compound is limited, the principles remain the same. The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol (B145695) or methanol (B129727) with a catalytic amount of acid, such as acetic acid or hydrochloric acid.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Product |

| This compound | Benzaldehyde | Acetic Acid | N'-(Phenylmethylene)-4-hydroxycyclohexanecarbohydrazide |

| This compound | 4-Chlorobenzaldehyde | Hydrochloric Acid | N'-(4-Chlorophenylmethylene)-4-hydroxycyclohexanecarbohydrazide |

| This compound | Acetone | Acetic Acid | N'-(Propan-2-ylidene)-4-hydroxycyclohexanecarbohydrazide |

Strategies for Remote Functionalization of the Cyclohexane (B81311) Ring via Selective Chemical Transformations

Remote functionalization of the cyclohexane ring of this compound, at positions other than the carbon bearing the carbohydrazide or hydroxyl group, presents a significant synthetic challenge due to the chemical inertness of C-H bonds. However, modern synthetic methodologies offer potential pathways to achieve such selective transformations.

One promising strategy involves directed C-H activation. The existing hydroxyl or carbohydrazide group can be used as a directing group to guide a transition metal catalyst to a specific C-H bond. For example, a coordinating group could be temporarily installed on the hydroxyl moiety, which then directs a palladium or rhodium catalyst to activate a specific C-H bond on the cyclohexane ring, allowing for subsequent functionalization, such as arylation, alkylation, or halogenation.

Another approach is radical-mediated functionalization. Utilizing radical initiators, it is possible to generate a carbon-centered radical on the cyclohexane ring. The position of this radical can be influenced by the steric and electronic properties of the existing substituents. Trapping this radical with a suitable reagent can introduce a new functional group. For instance, the Hofmann-Löffler-Freytag reaction or its modern variants could potentially be adapted to achieve intramolecular amination at a remote position.

While these strategies are at the forefront of synthetic organic chemistry, their application to this compound would require careful optimization of reaction conditions to ensure selectivity and avoid undesired side reactions involving the existing functional groups.

Development of Hybrid Molecules Incorporating Other Chemical Units for Enhanced Functionality

The concept of hybrid molecules, where two or more distinct chemical entities are covalently linked, has gained significant traction in drug discovery. The this compound scaffold is an excellent candidate for the development of such hybrids, with the carbohydrazide and hydroxyl groups serving as convenient points for conjugation.

The hydrazone linkage, formed as described in section 6.1, is a common and effective way to create hybrid molecules. By reacting this compound with a carbonyl-containing bioactive molecule, a hybrid with potentially synergistic or additive properties can be synthesized. For example, condensing it with a quinolone antibiotic bearing an aldehyde group could result in a hybrid molecule with dual antimicrobial activity.

Alternatively, the hydroxyl group can be functionalized, for instance, by esterification or etherification, to link to another chemical unit. This allows for the creation of hybrids with different linker chemistries, which can influence the stability and release characteristics of the constituent parts. For example, an ester linkage could be designed to be cleaved by cellular esterases, leading to the controlled release of the active moieties.

The design of such hybrids requires a thorough understanding of the structure-activity relationships of the individual components and the intended biological target. The linker itself also plays a crucial role and must be carefully chosen to ensure the desired properties of the final hybrid molecule.

| Core Scaffold | Linker Chemistry | Incorporated Unit | Potential Enhanced Functionality |

| This compound | Hydrazone | Quinolone Antibiotic | Dual Antimicrobial Activity |

| This compound | Ester | Non-steroidal Anti-inflammatory Drug (NSAID) | Combined Anti-inflammatory and other biological activities |

| This compound | Ether | Antiviral Nucleoside Analogue | Synergistic Antiviral Effects |

Exploration of Green Chemistry Approaches in Derivative Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound derivatives can benefit significantly from the adoption of these principles.

One key area of focus is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. For the condensation reactions described in section 6.1, performing the reaction under microwave irradiation in the absence of a solvent (a dry media reaction) can lead to shorter reaction times, higher yields, and a significant reduction in waste.

Another green approach is the use of catalysts that are recyclable and non-toxic. For instance, solid acid catalysts, such as zeolites or montmorillonite (B579905) clay, can be used to catalyze the condensation reaction instead of corrosive mineral acids. These solid catalysts can be easily recovered by filtration and reused, making the process more sustainable.

Furthermore, atom economy is a central tenet of green chemistry. The condensation reaction to form hydrazones is inherently atom-economical as the only byproduct is water. Optimizing reaction conditions to maximize yield and minimize the formation of side products further enhances the green credentials of the synthesis. The development of one-pot, multi-component reactions, where several synthetic steps are combined into a single operation without isolating intermediates, can also contribute significantly to a greener synthesis of complex this compound derivatives.

| Green Chemistry Principle | Application in Derivative Synthesis | Benefit |

| Use of Greener Solvents | Water or solvent-free (microwave-assisted) condensation | Reduced volatile organic compound (VOC) emissions |

| Use of Recyclable Catalysts | Solid acid catalysts (zeolites, clays) | Ease of separation, reusability, reduced corrosion |

| High Atom Economy | Condensation reaction forming water as the only byproduct | Minimized waste generation |

| One-Pot Reactions | Multi-component synthesis of complex derivatives | Reduced purification steps, solvent use, and time |

Role and Potential of 4 Hydroxycyclohexanecarbohydrazide in Broader Chemical Research Domains

Utility as a Versatile Synthon in Complex Organic Synthesis

The carbohydrazide (B1668358) functional group is a cornerstone for the synthesis of a wide array of heterocyclic compounds. Through condensation reactions with aldehydes and ketones, 4-Hydroxycyclohexanecarbohydrazide can be readily converted into its corresponding hydrazone derivatives. These hydrazones are not merely stable final products but also serve as key intermediates in the construction of more elaborate molecular architectures, including pyrazoles, oxadiazoles (B1248032), and other heterocyclic systems. The presence of the hydroxyl group on the cyclohexane (B81311) ring provides an additional site for chemical modification, allowing for the introduction of further complexity and functionality into the target molecules.

The versatility of carbohydrazides as synthons is well-documented. For instance, cyanoacetohydrazide, a related compound, is a precursor for a multitude of heterocyclic compounds due to its multiple reactive centers. Similarly, this compound can be envisioned as a scaffold in combinatorial chemistry, a technique used to rapidly generate large libraries of diverse compounds for screening in drug discovery and materials science. The ability to systematically modify both the hydrazide and hydroxyl functionalities makes this compound an attractive candidate for the creation of focused or diverse chemical libraries.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocycle |

| Diketones | Pyrazoles |

| Carboxylic acids/anhydrides | Oxadiazoles |

| Isothiocyanates | Thiadiazoles |

| α,β-Unsaturated ketones | Pyrazolines |

Applications in the Design of Chemical Probes for Intermolecular Interaction Studies

The formation of hydrazones from this compound is a powerful tool in the design of chemical probes. Hydrazone linkages are known for their stability and are utilized in bioconjugation strategies to link molecules to proteins or other biomolecules. This principle can be applied to develop probes for studying intermolecular interactions. The hydroxyl group can be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the hydrazide moiety can react with a specific target molecule or be incorporated into a larger binding motif.

Dynamic combinatorial chemistry (DCC) is another area where this compound could be employed to identify potent enzyme inhibitors. In DCC, a library of compounds is generated in the presence of a biological target. The compounds that bind most strongly to the target are amplified, allowing for their identification. The reversible nature of hydrazone formation under certain conditions makes it suitable for creating dynamic combinatorial libraries.

Contribution to Materials Science through Polymer Precursors or Functional Monomers

The bifunctionality of this compound makes it a promising candidate as a monomer for the synthesis of functional polymers. The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters, while the carbohydrazide group can react with dialdehydes or diketones to form polyhydrazones. The resulting polymers would possess pendant functional groups that could be further modified to tailor the material's properties.

For example, the incorporation of the hydroxyl group can enhance the hydrophilicity and biodegradability of the polymer. The synthesis of functionalized poly(α-hydroxy acids) from O-carboxyanhydrides demonstrates the value of incorporating hydroxyl groups into polymer backbones. Similarly, the synthesis of polymers from 4-hydroxybenzoic acid highlights the potential of hydroxy-functionalized monomers in creating coordination polymers with interesting structural and functional properties.

Table 2: Potential Polymerization Reactions Involving this compound

| Co-monomer | Polymer Type | Potential Properties |

| Diacid/Diacyl chloride | Polyester | Enhanced hydrophilicity, potential for further functionalization |

| Dialdehyde/Diketone | Polyhydrazone | Coordination sites for metal ions, potential for cross-linking |

| Diisocyanate | Polyurethane | Introduction of hydrogen bonding sites |

Involvement in Catalytic Systems as a Ligand Component for Metal Complex Formation

The carbohydrazide moiety of this compound possesses nitrogen and oxygen atoms with lone pairs of electrons, making it an excellent candidate for coordinating with metal ions to form stable metal complexes. The resulting complexes can exhibit interesting catalytic properties. The hydroxyl group can also participate in coordination, potentially leading to the formation of polynuclear complexes or influencing the electronic properties of the metal center.

The field of coordination chemistry has shown that ligands containing similar functional groups can form complexes with a wide range of transition metals, and these complexes can be used as catalysts in various organic transformations. For instance, iron(salen) complexes are used to catalyze the reduction of nitro compounds. It is conceivable that metal complexes of this compound could be developed for catalytic applications such as oxidation, reduction, or cross-coupling reactions. The specific geometry and electronic environment of the metal center, influenced by the ligand, would determine the catalytic activity and selectivity.

Academic Contributions to Fundamental Organic Chemistry Principles and Reaction Development

The study of the reactivity of this compound can contribute to a deeper understanding of fundamental organic chemistry principles. The interplay between the hydroxyl and carbohydrazide groups can lead to interesting and potentially novel reaction pathways. Mechanistic studies of its reactions, such as hydrazone formation, cyclization reactions to form heterocycles, and polymerization, can provide valuable insights into reaction kinetics, thermodynamics, and the role of catalysts.

The development of new synthetic methodologies based on this compound as a starting material would also be a significant academic contribution. For example, exploring its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to efficient and atom-economical synthetic routes to valuable compounds. The unique stereochemistry of the cyclohexane ring could also be exploited to develop stereoselective transformations.

Q & A

Q. What are the key considerations for synthesizing 4-Hydroxycyclohexanecarbohydrazide, and how can reaction pathways be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between hydrazides and carbonyl-containing precursors. For example, cyclohexanone derivatives (e.g., 4-hydroxycyclohexanone) can react with carbohydrazide under acidic or basic conditions . Key optimization steps include:

-

Temperature control : Maintain 60–80°C to balance reactivity and byproduct formation.

-

Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydrazide group.

-

Catalysis : Acid catalysts (e.g., HCl) may accelerate imine formation, while bases (e.g., NaOH) improve deprotonation efficiency.

Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .- Data Table : Example Reaction Conditions

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxycyclohexanone | DMF | HCl | 72 | |

| Cyclohexanone derivative | Ethanol | NaOH | 65 |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for characteristic peaks:

- Hydrazide NH protons at δ 8.5–9.5 ppm (broad, exchangeable).

- Cyclohexane ring protons as multiplet signals (δ 1.2–2.5 ppm).

- Hydroxyl (-OH) proton at δ 4.8–5.2 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 165–175 ppm; cyclohexane carbons at δ 20–35 ppm.

- IR Spectroscopy : Confirm presence of:

- N-H stretch (3200–3350 cm⁻¹).

- C=O stretch (1650–1700 cm⁻¹).

- O-H stretch (broad, 3300–3500 cm⁻¹) .

Compare with literature data from Reaxys or SciFinder to validate purity .

Advanced Research Questions

Q. How can researchers address contradictions in thermal stability data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Sample purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Use HPLC or elemental analysis to verify purity .

- Analytical methods : TGA (thermogravimetric analysis) under nitrogen vs. air may yield varying results. Standardize conditions (heating rate: 10°C/min; inert atmosphere) .

- Crystalline vs. amorphous forms : Recrystallize samples and compare DSC profiles to assess polymorphism .

Replicate studies using identical protocols and report detailed experimental parameters to resolve contradictions .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The hydrazide group (-CONHNH₂) acts as a nucleophile, attacking electrophilic carbons (e.g., in aldehydes or ketones). Key mechanistic steps include:

-

Proton transfer : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity.

-

Transition-state stabilization : Hydrogen bonding between the hydrazide NH and solvent polar groups (e.g., DMF) lowers activation energy .

Use kinetic studies (e.g., variable-temperature NMR) to determine rate constants and propose a reaction coordinate diagram. Computational tools (DFT calculations) can model transition states and validate experimental data .- Data Table : Example Reactivity with Carbonyl Compounds

| Substrate | Reaction Time (h) | Product Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4 | 85 | |

| Acetophenone | 6 | 68 |

Q. How should researchers design toxicity assays to evaluate this compound in biological systems?

- Methodological Answer :

- In vitro assays :

- Cell viability : Use MTT assay on human hepatocyte (HepG2) or renal (HEK293) cell lines.

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .

- In vivo considerations :

- Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ determination in rodents).

- Include control groups and histopathological analysis of liver/kidney tissues .

Address ethical compliance by obtaining institutional review board (IRB) approval for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.